molecular formula C21H16ClN3O2 B2985416 3-(4-chlorophenyl)-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole CAS No. 343374-72-1

3-(4-chlorophenyl)-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B2985416
CAS RN: 343374-72-1
M. Wt: 377.83
InChI Key: BYLAILFZUVIZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (CNP) is an organic compound that has been used extensively in the scientific research field. It is a member of the pyrazole family, and is often referred to as a “nitro-pyrazole” due to its nitro group. CNP is a versatile compound that has been used in various applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study conducted by Ravula et al. (2016) involved the synthesis of novel pyrazoline derivatives, including compounds similar to the specified chemical structure, through microwave irradiation methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities. The study found that some compounds exhibited significant in vivo anti-inflammatory activity and potent antibacterial activity. Molecular docking results suggested these compounds could serve as templates for anti-inflammatory activity Ravula et al., 2016.

Optical Materials and Non-Linear Optical Properties

Barberá et al. (1998) explored the fluorescence, non-linear optical, and mesogenic properties of selected 2-pyrazoline derivatives. Changing the substituent in the 1-phenyl ring of these compounds allowed for tuning of their physical properties, demonstrating that specific substitutions could result in compounds with interesting second-order non-linear optical properties and liquid crystalline behavior Barberá et al., 1998.

Antimicrobial Studies

Prabhudeva et al. (2017) synthesized a compound closely related to the specified structure and performed antimicrobial studies. The structural proof and antimicrobial efficacy were assessed, highlighting the potential of such compounds in developing new antimicrobial agents Prabhudeva et al., 2017.

Molecular Docking and Anticancer Potential

Thomas et al. (2019) synthesized pyrazole derivatives and conducted electronic structure, physico-chemical property evaluation, and docking analysis to assess their potential as anti-cancer agents. The study indicated that these compounds might exhibit negative responses against human microsomal prostaglandin E synthase 1, showcasing their potential application in cancer research Thomas et al., 2019.

Organic Light Emitting Diodes (OLEDs)

Lu et al. (2000) synthesized pyrazoline derivatives and assessed their application in organic light-emitting diodes (OLEDs). These materials were found to function as efficient blue light-emitting materials, indicating their potential use in developing new OLED technologies Lu et al., 2000.

properties

IUPAC Name

5-(4-chlorophenyl)-2-(3-nitrophenyl)-3-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-17-11-9-15(10-12-17)20-14-21(16-5-2-1-3-6-16)24(23-20)18-7-4-8-19(13-18)25(26)27/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLAILFZUVIZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.